2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide
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Overview
Description
This compound is a unique chemical with the linear formula C15H15ClN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H15ClN2O . It has a molecular weight of 274.753 .Scientific Research Applications
Carbonic Anhydrase Inhibitors
One area of research involves the synthesis of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, substituted with aromatic amines, dimethylamine, morpholine, and piperidine. These compounds were evaluated for their efficiency as carbonic anhydrase (CA) inhibitors, particularly against human carbonic anhydrase isoforms hCA I, II, IX, and XII. Certain derivatives demonstrated high selectivity and potency as inhibitors of hCA IX, a validated drug target for anticancer and antimetastatic agents, indicating their potential for further medicinal and pharmacological studies (Nabih Lolak et al., 2019).
Antioxidant and Enzyme Inhibitory Profiles
Another study investigated a series of benzenesulfonamides incorporating 1,3,5-triazine moieties for their antioxidant properties and inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's. The compounds displayed moderate antioxidant activity and significant inhibitory potency against AChE and BChE, highlighting their potential in managing neurodegenerative disorders (Nabih Lolak et al., 2020).
Molecular and Electronic Structure Analysis
Research on the molecular and electronic structure of similar benzenesulfonamides revealed insights into their chemical behavior and reactivity. The study focused on synthesizing sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, analyzing their crystal structure, and conducting kinetic investigations of substitution reactions. This research aids in understanding the structural and electronic factors influencing the reactivity of such compounds, which is crucial for designing more effective and selective drugs and materials (L. Rublova et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Benzenesulfonamide derivatives are known to inhibit carbonic anhydrase ix , which is overexpressed in many solid tumors .
Mode of Action
It’s known that 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia . The tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH .
Result of Action
The compound showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM . Additionally, one of the derivatives was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .
Properties
IUPAC Name |
2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3S/c1-23(2)17-9-7-16(8-10-17)19(24-11-13-27-14-12-24)15-22-28(25,26)20-6-4-3-5-18(20)21/h3-10,19,22H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQCDYPWRWHACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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